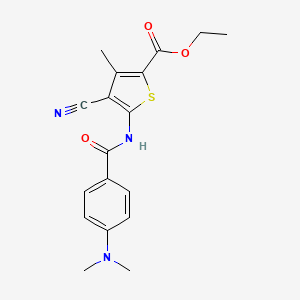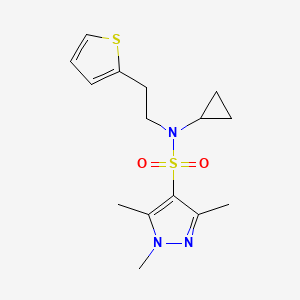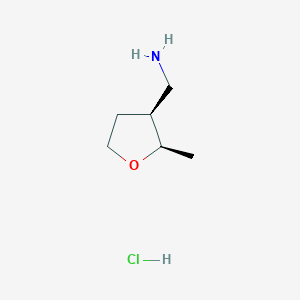
Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
Cis-(2-methyltetrahydrofuran-3-yl)methanamine HCl is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for the development of drugs targeting neurological and psychiatric disorders. The compound’s ability to interact with specific receptors in the brain makes it valuable in creating medications for conditions such as depression, anxiety, and schizophrenia .
Chiral Synthesis
The compound is crucial in chiral synthesis, which is the production of molecules with specific three-dimensional orientations. Chiral molecules are essential in the pharmaceutical industry because the orientation of a molecule can significantly affect its biological activity. Cis-(2-methyltetrahydrofuran-3-yl)methanamine HCl is used to produce enantiomerically pure compounds, which are necessary for the development of effective and safe drugs .
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent for various synthetic transformations. It can be used in the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of many organic molecules. Researchers utilize this compound to develop new synthetic pathways and methodologies, enhancing the efficiency and selectivity of chemical reactions .
Catalysis
Cis-(2-methyltetrahydrofuran-3-yl)methanamine HCl is employed in catalytic processes, particularly in asymmetric catalysis. Asymmetric catalysis is a method used to produce chiral molecules with high enantioselectivity. The compound acts as a ligand or a catalyst itself, facilitating reactions that produce enantiomerically enriched products. This application is vital in the production of fine chemicals and pharmaceuticals .
Material Science
In material science, this compound is used in the development of novel materials with specific properties. For instance, it can be incorporated into polymers to enhance their mechanical and thermal properties. Researchers explore its potential in creating advanced materials for applications in electronics, coatings, and nanotechnology .
Biochemical Research
Cis-(2-methyltetrahydrofuran-3-yl)methanamine HCl is also used in biochemical research to study enzyme mechanisms and protein-ligand interactions. Its structure allows it to mimic natural substrates or inhibitors, making it a valuable tool in understanding biochemical pathways and developing new therapeutic agents. This application is crucial for advancing knowledge in biochemistry and molecular biology.
These applications highlight the versatility and importance of Cis-(2-methyltetrahydrofuran-3-yl)methanamine HCl in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Sigma-Aldrich BLD Pharm ChemicalBook Sigma-Aldrich BLD Pharm : ChemicalBook
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2R,3S)-2-methyloxolan-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-6(4-7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCIZPXPVYWVOY-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cis-(2-methyltetrahydrofuran-3-yl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

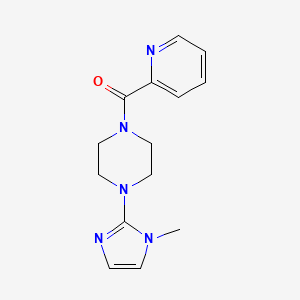
![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)
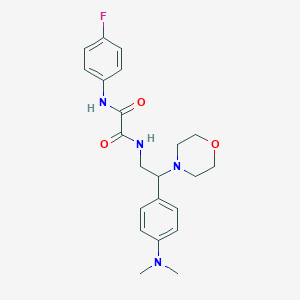

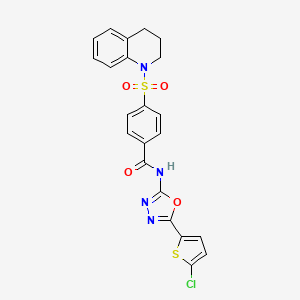
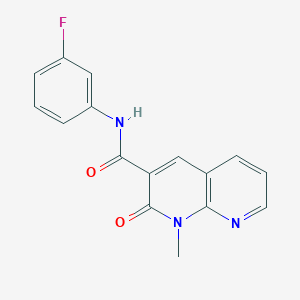


![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2700766.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)
